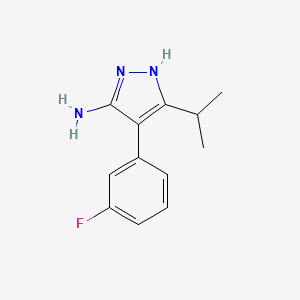

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine

Description

4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a fluorine-substituted aromatic ring at position 4 and an isopropyl group at position 3 of the pyrazole core. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets. This compound serves as a key intermediate in synthesizing more complex molecules, as demonstrated in the preparation of urea derivatives via condensation reactions with carbonyl-containing substrates .

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-7(2)11-10(12(14)16-15-11)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H3,14,15,16) |

InChI Key |

SMAJUOZILWKZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine typically involves the reaction of 3-fluoroaniline with isopropyl hydrazine and a suitable aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-isopropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine can be contextualized by comparing it to related pyrazole-5-amine derivatives. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison of Pyrazole-5-amine Derivatives

Key Observations:

Substituent Effects on Bioactivity: Fluorine and chlorine atoms improve metabolic stability and electronic properties. For instance, 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (MW 207.66) leverages chlorine’s electron-withdrawing nature for enhanced receptor interactions .

Synthetic Flexibility: Many analogs, including 4-(3-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine, are synthesized via condensation reactions between substituted acetophenones and pyrazole-5-amine precursors .

Structural Diversity :

- Heteroaromatic substitutions (e.g., pyridine in ) introduce hydrogen-bonding capabilities, critical for kinase inhibition.

Q & A

Basic: What are the common synthetic routes for 4-(3-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine?

The synthesis typically involves condensation reactions or cyclocondensation of appropriate precursors. For example, pyrazole derivatives with fluorophenyl groups are often synthesized via:

- Knorr pyrazole synthesis : Reaction of hydrazines with β-keto esters or diketones, followed by functionalization of the phenyl and isopropyl groups .

- Nucleophilic substitution : Introducing the 3-fluorophenyl group via halogenated intermediates under controlled conditions (e.g., Pd-catalyzed coupling) .

Key steps include optimizing reaction time and temperature to enhance yields, as fluorinated aromatic rings may require inert atmospheres to prevent side reactions .

Advanced: How can synthesis methods be optimized for higher regioselectivity in pyrazole derivatives?

Regioselectivity challenges arise due to the multiple reactive sites in pyrazole cores. Strategies include:

- Catalyst screening : Using Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to direct substitution patterns .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates, reducing byproducts .

- Protecting groups : Temporarily blocking the amine group during synthesis to prevent undesired side reactions .

Crystallographic validation (e.g., X-ray diffraction) is critical to confirm regiochemistry post-synthesis .

Basic: What techniques are used for structural characterization of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., C–F bond geometry; average C–C bond length ~1.39 Å) .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR confirms isopropyl and NH₂ group integration .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peak at m/z 250.12) .

Advanced: How are crystallographic data analyzed to resolve structural ambiguities?

- SHELX refinement : Software like SHELXL refines crystal structures by minimizing R-factors (e.g., R₁ < 0.05 for high-resolution data) .

- Twinned data handling : For imperfect crystals, SHELXD and SHELXE are used for phase correction and electron density mapping .

- Validation tools : PLATON checks for voids, disorder, and hydrogen-bonding networks critical for stability studies .

Basic: What biological activities are associated with this compound?

- Enzyme inhibition : Pyrazole derivatives show activity against kinases (e.g., p38 MAPK) and cytochrome P450 enzymes due to NH₂ and fluorophenyl interactions .

- Anticancer potential : Fluorinated pyrazoles disrupt microtubule assembly in cancer cells (IC₅₀ values reported in µM ranges) .

- Antimicrobial effects : Structural analogs with similar substituents exhibit Gram-positive bacterial inhibition .

Advanced: How can researchers design experiments to study its mechanism of action?

- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with target proteins (e.g., COX-2 or EGFR) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics of ligand-receptor interactions .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Basic: What structural analogs have been studied, and how do they differ?

Advanced: How can structural modifications improve solubility without compromising bioactivity?

- Prodrug strategies : Introduce phosphate or acetate groups to the NH₂ moiety for enhanced aqueous solubility .

- PEGylation : Attach polyethylene glycol chains to the isopropyl group to improve pharmacokinetics .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable salts with higher dissolution rates .

Basic: How are toxicity and solubility profiles assessed preclinically?

- Solubility assays : Shake-flask method or HPLC-UV quantification in buffers (pH 1–7.4) .

- In vitro toxicity : MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .

- ADMET prediction : Computational tools (SwissADME, ProTox-II) forecast bioavailability and hepatotoxicity .

Advanced: How to resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines, assay conditions) .

- Dose-response validation : Replicate experiments with controlled concentrations (e.g., 1 nM–100 µM) to identify threshold effects .

- Structural benchmarking : Cross-reference crystallographic data to confirm compound integrity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.